molecular formula C21H20N4S B14134439 1-(4-methylbenzyl)-3-{4-[(Z)-phenyldiazenyl]phenyl}thiourea CAS No. 893164-98-2

1-(4-methylbenzyl)-3-{4-[(Z)-phenyldiazenyl]phenyl}thiourea

Cat. No.: B14134439
CAS No.: 893164-98-2
M. Wt: 360.5 g/mol
InChI Key: VFAKEVPULHLCNW-UHFFFAOYSA-N
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Description

1-(4-methylbenzyl)-3-{4-[(Z)-phenyldiazenyl]phenyl}thiourea is a complex organic compound that belongs to the class of thioureas Thioureas are known for their diverse applications in various fields, including chemistry, biology, and medicine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-methylbenzyl)-3-{4-[(Z)-phenyldiazenyl]phenyl}thiourea typically involves the reaction of 4-methylbenzylamine with 4-[(Z)-phenyldiazenyl]phenyl isothiocyanate. The reaction is carried out in an organic solvent such as dichloromethane or ethanol under reflux conditions. The reaction mixture is then purified using column chromatography to obtain the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, can make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

1-(4-methylbenzyl)-3-{4-[(Z)-phenyldiazenyl]phenyl}thiourea undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines, reduced thioureas.

    Substitution: Substituted thioureas.

Scientific Research Applications

1-(4-methylbenzyl)-3-{4-[(Z)-phenyldiazenyl]phenyl}thiourea has several scientific research applications:

    Chemistry: Used as a ligand in coordination chemistry to form metal complexes with unique properties.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic applications, including anticancer and antimicrobial activities.

    Industry: Utilized in the development of new materials, such as polymers and catalysts.

Mechanism of Action

The mechanism of action of 1-(4-methylbenzyl)-3-{4-[(Z)-phenyldiazenyl]phenyl}thiourea involves its interaction with specific molecular targets. The compound can bind to metal ions, forming stable complexes that can inhibit enzyme activity. Additionally, its thiourea moiety can interact with biological macromolecules, leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(4-methylbenzyl)-3-{4-[(Z)-phenyldiazenyl]phenyl}thiourea is unique due to its specific structural features, such as the presence of the phenyldiazenyl group. This structural element imparts distinct chemical and biological properties, making it a valuable compound for various applications. Its ability to form stable metal complexes and its potential therapeutic effects further highlight its uniqueness compared to other thioureas .

Properties

CAS No.

893164-98-2

Molecular Formula

C21H20N4S

Molecular Weight

360.5 g/mol

IUPAC Name

1-[(4-methylphenyl)methyl]-3-(4-phenyldiazenylphenyl)thiourea

InChI

InChI=1S/C21H20N4S/c1-16-7-9-17(10-8-16)15-22-21(26)23-18-11-13-20(14-12-18)25-24-19-5-3-2-4-6-19/h2-14H,15H2,1H3,(H2,22,23,26)

InChI Key

VFAKEVPULHLCNW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)CNC(=S)NC2=CC=C(C=C2)N=NC3=CC=CC=C3

Origin of Product

United States

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